1,3-Butadiene, hexadeutero-, trans-

Descripción general

Descripción

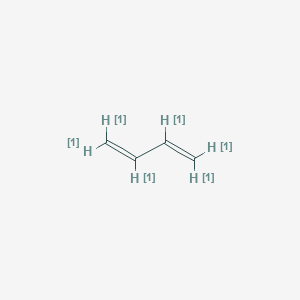

“1,3-Butadiene, hexadeutero-, trans-” is an organic compound with the formula C4D6 . It is a variant of 1,3-Butadiene where all the hydrogen atoms are replaced by deuterium . 1,3-Butadiene is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber .

Synthesis Analysis

The synthesis of 1,3-Butadiene and its derivatives has been a topic of interest in industrial chemistry . For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This can be used for the synthesis of 1-octene, 1-octanol, and various lactones .

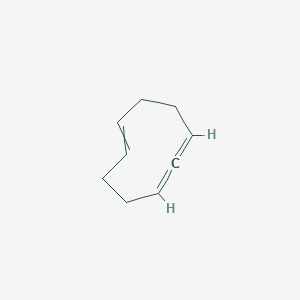

Molecular Structure Analysis

The molecular structure of “1,3-Butadiene, hexadeutero-, trans-” is similar to that of 1,3-Butadiene, with the difference being the replacement of hydrogen atoms with deuterium . The molecular weight is 60.1274 .

Chemical Reactions Analysis

1,3-Butadiene undergoes various chemical reactions. For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Butadiene, hexadeutero-, trans-” are similar to those of 1,3-Butadiene, with the difference being the replacement of hydrogen atoms with deuterium . The molecular weight of “1,3-Butadiene, hexadeutero-, trans-” is 60.1274 .

Aplicaciones Científicas De Investigación

Selective Formation and Polymerization

- Selective Formation of Trans-2-Butene-1,4-d2 : The hydrogenation of 1,3-butadiene over a thorium oxide catalyst leads predominantly to the formation of trans-2-butene. This process is indicative of a 1,4-addition mechanism, suggesting that the molecular identity and geometrical structures are maintained during the hydrogenation, which is essential for the synthesis of specific deuterated compounds (Imizu, Tanabe, & Hattori, 1979).

- Polymerization of 1,3-Dienes : Various 1,3-dienes, including 1,3-butadiene, undergo polymerization with a catalyst system leading to trans-1,4 polymers at low and room temperatures. This polymerization process is significant for creating functional polymers and elucidating the effects of temperature on polymer structures (Ricci, Italia, & Porri, 1994).

Mechanistic Studies and Molecular Force Fields

- Mechanistic Study on Hydrogenation : Deuteration studies of 1,3-butadiene over lanthanum oxide catalysts have shown that products mainly consist of trans-2-butene-1,4-d2, which results from 1,4 addition of D atoms. This suggests that the reaction intermediate is a trans-π-allylic carbanion, providing insights into the hydrogenation mechanism and the retention of the geometrical structure of 1,3-butadiene (Imizu, Sato, & Hattori, 1982).

- Molecular Force Fields of s-trans-1,3-Butadiene : Studies on the molecular force fields of s-trans-1,3-butadiene and its deuterated analogs have determined a set of force constants, providing critical data for understanding the physical properties and reactivity of these molecules (Furukawa, Takeuchi, Harada, & Tasumi, 1983).

Catalysis and Reaction Intermediates

- Rhodium Catalysed Synthesis of Trans-1,4-Hexadiene : The codimerization of 1,3-butadiene and ethylene, catalyzed by rhodium in a polyethylene glycol-water solvent system, has been explored for the efficient synthesis of trans-1,4-hexadiene, highlighting the role of catalysts in modifying reaction pathways (Behr & Miao, 2005).

- Intermediates in Hydrogenation and Isomerization : The deuteration of butadiene on CdO catalysts and the isomerization of cis-but-2-ene to but-1-ene provide insight into the π-allyl anion as a common intermediate, crucial for understanding the selectivity and mechanism of hydrogenation and double-bond migration in butadienes (Okuhara & Tanaka, 1980).

Safety And Hazards

1,3-Butadiene is considered hazardous by the OSHA Hazard Communication Standard . It is extremely flammable and may form explosive mixtures with air . It contains gas under pressure and may explode if heated . It may cause frostbite and displace oxygen, causing rapid suffocation . It is harmful if inhaled and may cause genetic defects and cancer .

Direcciones Futuras

In recent decades, the use of 1,3-Butadiene as a comparably cheap and abundant raw material for new applications has attracted more interest, specifically in the chemical industry . The development of efficient catalytic systems plays a key role in enabling atom-economic and selective processes . There are still many potential applications for 1,3-Butadiene that are not currently being explored in the chemical industry .

Propiedades

IUPAC Name |

1,1,2,3,4,4-hexaprotiobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2,3H,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-JIXMDAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C(=C([1H])C(=C([1H])[1H])[1H])[1H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3,4,4-Hexaprotiobuta-1,3-diene | |

CAS RN |

1441-56-1 | |

| Record name | 1,3-Butadiene, hexadeutero-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001441561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.